molecular formula C9H8F2O3 B7458567 5-(Difluoromethoxy)-2-methylbenzoic acid

5-(Difluoromethoxy)-2-methylbenzoic acid

Cat. No.: B7458567
M. Wt: 202.15 g/mol
InChI Key: XEUPBYMJZYUGHQ-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by a difluoromethoxy (-OCF$2$H) group at the 5-position and a methyl (-CH$3$) group at the 2-position of the benzene ring. Its molecular formula is C$9$H$7$F$2$O$3$ (calculated from structural analogs in ). This compound is notable for its role as a key intermediate in pharmaceuticals, particularly in the synthesis of pantoprazole sodium, a proton pump inhibitor used to treat gastric acid-related disorders. The difluoromethoxy group enhances metabolic stability and lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name

5-(difluoromethoxy)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-5-2-3-6(14-9(10)11)4-7(5)8(12)13/h2-4,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUPBYMJZYUGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227153-21-0
Record name 5-(difluoromethoxy)-2-methylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylbenzoic acid with difluoromethyl ether in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-(Difluoromethoxy)-2-methylbenzoic acid may involve a multi-step process starting from readily available raw materials. The process typically includes steps such as halogenation, methylation, and difluoromethylation, followed by purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction can produce difluoromethoxybenzyl alcohols .

Scientific Research Applications

5-(Difluoromethoxy)-2-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways, such as inhibition of specific enzymes or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(difluoromethoxy)-2-methylbenzoic acid with other benzoic acid derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Variations in 2-Methylbenzoic Acid Derivatives

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -OCF$2$H (5), -CH$3$ (2) C$9$H$7$F$2$O$3$ 216.15 Pharmaceutical intermediate (e.g., pantoprazole)
5-(Benzyloxy)-2-methylbenzoic acid -OCH$2$C$6$H$5$ (5), -CH$3$ (2) C${15}$H${14}$O$_3$ 242.27 Synthetic intermediate for APIs
5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid -SO$2$NHCH$2$CH$2$OCH$3$ (5), -CH$_3$ (2) C${11}$H${15}$NO$_5$S 273.31 Potential sulfonamide-based drug candidate
5-(Chlorosulfonyl)-2-methylbenzoic acid -SO$2$Cl (5), -CH$3$ (2) C$8$H$7$ClO$_4$S 234.66 Agro-chemical intermediate
2-Methyl-5-sulfamoylbenzoic acid -SO$2$NH$2$ (5), -CH$_3$ (2) C$8$H$9$NO$_4$S 215.23 Antimicrobial/anti-inflammatory research
Key Observations:

Substituent Effects on Bioactivity: The difluoromethoxy group in this compound enhances electron-withdrawing properties and metabolic resistance, critical for drug longevity. Sulfamoyl and chlorosulfonyl groups (e.g., in 2-Methyl-5-sulfamoylbenzoic acid) enable hydrogen bonding and covalent interactions, relevant in enzyme inhibition.

Molecular Weight and Solubility :

  • Higher molecular weight in benzyloxy derivatives (e.g., 242.27 g/mol) may reduce aqueous solubility compared to simpler analogs like this compound (216.15 g/mol).
  • Sulfonamide derivatives (e.g., 5-[(2-methoxyethyl)sulfamoyl]-2-methylbenzoic acid) exhibit moderate polarity, balancing lipophilicity and solubility.

Comparison with Halogen-Substituted Analogs

Table 2: Halogen-Substituted Benzoic Acids
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences References
5-Bromo-2,4-difluorobenzoic acid -Br (5), -F (2, 4) C$7$H$3$BrF$2$O$2$ 253.00 High halogen content increases reactivity for cross-coupling
4-Amino-5-bromobenzoic acid -NH$_2$ (4), -Br (5) C$7$H$6$BrNO$_2$ 216.03 Amino group enables pH-dependent solubility
  • Halogen vs. Difluoromethoxy : Bromine and fluorine substituents (e.g., in 5-bromo-2,4-difluorobenzoic acid) enhance electrophilicity, making them suitable for Suzuki-Miyaura reactions, whereas the difluoromethoxy group prioritizes stability and bioavailability.

Biological Activity

5-(Difluoromethoxy)-2-methylbenzoic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, research findings, and applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a difluoromethoxy group attached to a benzoic acid core. Its molecular formula is C9H8F2O3, and it exhibits properties typical of benzoic acid derivatives, including the ability to participate in various chemical reactions such as oxidation and substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group enhances the compound's reactivity and binding affinity to various enzymes and receptors, potentially modulating biological pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Biological Activity Overview

Research indicates that this compound may exhibit anti-inflammatory and anti-fibrotic properties. A study highlighted its efficacy in reducing lung inflammation and fibrosis in animal models, particularly in the context of pulmonary fibrosis induced by bleomycin. Key findings include:

  • Reduction of Inflammatory Cytokines : The compound significantly decreased levels of inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid (BALF) .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : It was observed to alleviate the EMT process induced by TGF-β1 in A549 lung cells, suggesting a protective role against fibrotic changes .
  • Impact on Lung Function : In vivo studies demonstrated that treatment with this compound improved bleomycin-induced weight loss and lung function decline in rats .

Table 1: Summary of Biological Activities

Study FocusKey Findings
Anti-inflammatory EffectsReduced TNF-α, IL-6 levels in BALF; decreased inflammatory cell counts .
Anti-fibrotic ActivityInhibited EMT in A549 cells; reduced collagen deposition in lung tissue .
Lung Function ImprovementImproved weight loss and lung function in bleomycin-treated rats .

Case Studies

  • Pulmonary Fibrosis Model : In a controlled study, rats treated with this compound showed significant reductions in lung inflammation markers compared to controls. The treatment resulted in lower levels of hydroxyproline and total collagen, indicating reduced fibrosis .
  • Cell Viability Assays : The compound was evaluated for its effects on cell viability in human lung cancer cell lines (A549 and H1299) under TGF-β1 stimulation. Results indicated that this compound significantly inhibited cell viability at concentrations ranging from 50 to 200 μM over 24 to 72 hours .

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